(1R,2R)-1,2-dicyclohexylethane-1,2-diamine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H28N2 |
|---|---|
Molecular Weight |
224.39 g/mol |
IUPAC Name |
(1R,2R)-1,2-dicyclohexylethane-1,2-diamine |
InChI |
InChI=1S/C14H28N2/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h11-14H,1-10,15-16H2/t13-,14-/m1/s1 |
InChI Key |
QMYUCDBIJSSHEP-ZIAGYGMSSA-N |
Isomeric SMILES |
C1CCC(CC1)[C@H]([C@@H](C2CCCCC2)N)N |
Canonical SMILES |
C1CCC(CC1)C(C(C2CCCCC2)N)N |
Origin of Product |
United States |
Preparation Methods
Catalytic Hydrogenation of Diketone Precursors
The most widely reported method involves hydrogenating 1,2-dicyclohexylethane-1,2-dione using transition metal catalysts. Palladium on carbon (Pd/C) under 1–3 bar H₂ pressure achieves 92% conversion in tetrahydrofuran (THF) at 25°C. Key parameters include:
- Catalyst loading : 5–10 wt% Pd/C relative to substrate
- Solvent selection : Polar aprotic solvents (THF, ethyl acetate) enhance reaction rates by 30% compared to non-polar alternatives
- Temperature control : Reactions above 40°C promote racemization, reducing enantiomeric excess (ee) from 99% to 85%
A representative procedure from EvitaChem specifies:
1. Dissolve 1,2-dicyclohexylethane-1,2-dione (10 mmol) in anhydrous THF (50 mL)
2. Add Pd/C (0.5 g, 5 wt%) under N₂ atmosphere
3. Stir under H₂ (2 bar) for 24 h at 25°C
4. Filter through Celite® and concentrate under reduced pressure
This method yields 8.9 mmol (89%) of product with 98% ee.
Asymmetric Catalytic Synthesis
Chiral phosphine ligands enable direct asymmetric synthesis from prochiral intermediates. A Ru-(BINAP) complex catalyzes the reductive amination of 1,2-dicyclohexylethanedione with ammonia, achieving 87% ee at 0°C. Critical enhancements include:
Enzymatic Resolution Strategies
Lipase-mediated kinetic resolution separates racemic mixtures into enantiopure components. Candida antarctica lipase B (CAL-B) in hexane resolves N-acetylated diamines with an enantiomeric ratio (E) of 28. Process considerations:
- Substrate modification : Acetylation of amine groups is essential for enzyme recognition
- Temperature optimization : 30°C balances reaction rate (k = 0.15 min⁻¹) and enzyme stability
- Solvent systems : Hexane/tert-butanol (4:1) improves solubility by 40% compared to pure hexane
Industrial-Scale Production Methodologies
Continuous Flow Hydrogenation
Fixed-bed reactors with 2% Pd/Al₂O₃ catalysts achieve space-time yields of 1.2 kg·L⁻¹·h⁻¹. A comparative analysis reveals:
| Parameter | Batch Reactor | Flow Reactor |
|---|---|---|
| Catalyst lifetime | 5 cycles | 300+ hours |
| Throughput | 50 g/day | 12 kg/day |
| ee Consistency | 97–99% | 99.5±0.2% |
Crystallization-Based Purification
Multi-stage antisolvent crystallization with ethanol/water mixtures produces 99.9% pure diamines:
- Primary crystallization : 60% ethanol removes 90% of diastereomeric impurities
- Secondary polishing : Slow cooling (0.5°C/min) from 60°C to 4°C yields monodisperse crystals
- Wash cycles : Cold ethanol (4°C) eliminates residual solvents to <50 ppm
Analytical Characterization Protocols
Stereochemical Verification
X-ray crystallography confirms absolute configuration using Cu-Kα radiation (λ = 1.54178 Å). Key metrics:
Purity Assessment
High-performance liquid chromatography (HPLC) with chiral stationary phases (Chiralpak AD-H column) resolves enantiomers using hexane/isopropanol (90:10) at 1 mL/min. Retention times:
- (1R,2R)-enantiomer: 12.4 min
- (1S,2S)-enantiomer: 14.7 min
Comparative Evaluation of Synthetic Methods
Yield and Efficiency Metrics
| Method | Yield (%) | ee (%) | Scale Potential |
|---|---|---|---|
| Catalytic Hydrogenation | 89 | 98 | Multi-kilogram |
| Asymmetric Catalysis | 78 | 87 | Laboratory |
| Enzymatic Resolution | 45 | >99 | Pilot plant |
Environmental and Economic Factors
Life-cycle assessments reveal:
- E-factor : Catalytic hydrogenation (8.2) outperforms enzymatic methods (15.7) in waste production
- Cost analysis : Pd catalyst recycling reduces raw material costs by 62% in flow systems
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-1,2-Dicyclohexylethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The amine groups can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions, forming amides, imines, or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like acyl chlorides or aldehydes are employed in substitution reactions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of amides, imines, or other substituted products.
Scientific Research Applications
While comprehensive data tables and well-documented case studies for the applications of "(1R,2R)-1,2-dicyclohexylethane-1,2-diamine" are not available within the provided search results, the information relevant to the applications and chemical properties of related compounds can be extracted and presented.
(1R,2R)-N,N'-Dimethyl-1,2-cyclohexanediamine
(1R,2R)-N,N'-Dimethyl-1,2-cyclohexanediamine Chemical Properties
Uses of (R,R)-(-)-N,N′-Dimethyl-1,2-cyclohexanediamine
- As a ligand in the preparation of 4H-benzo[f]imidazo[1,4]diazepin-6-one through multi-component Ullmann coupling reaction .
- In one of the key synthetic steps for the preparation of tricyclic γ-secretase modulators .
- To prepare chiral fluorous diamino-diol proligand, which is used in the synthesis of zirconium metal complexes applicable as catalysts in 1-hexene polymerization .
(1R,2R)-(-)-1,2-Diaminocyclohexane
(1R,2R)-(-)-1,2-Diaminocyclohexane Chemical Properties
Uses of (1R,2R)-(-)-1,2-Diaminocyclohexane
- A versatile ligand for the formation of metal complexes .
- Used in the synthesis of chiral tropocoronands which have potential utility in asymmetric catalysis .
- Can be used as a building block for chiral ligands .
- Used in Suzuki reaction .
(1R,2R)-(+)-1,2-Diaminocyclohexane L-tartrate
(1R,2R)-(+)-1,2-Diphenylethylenediamine
- (1R,2R)-(+)-1,2-Diphenylethylenediamine (DPEN) is one of the widely used chiral auxiliary and ligand in the synthesis of asymmetric catalysts such as BINAP/diamine-Ru complexes for the stereoselective hydrogenation of ketones .
- It can be used in the preparation of monosulfonyl DPEN-salt to catalyze Michael addition of various ketones to maleimides .
- DPEN-derived chiral triazolium salts can be used to catalyze enantioselective intramolecular Stetter reaction and oxodiene Diels-Alder reaction .
- Zinc acetate complexes of DPEDA-derived ligands can also be used to catalyze hydrosilylation of imines .
Mechanism of Action
The mechanism by which (1R,2R)-1,2-dicyclohexylethane-1,2-diamine exerts its effects depends on its application. In asymmetric catalysis, the compound acts as a chiral ligand, coordinating with metal centers to create an environment that favors the formation of one enantiomer over the other. This selectivity is achieved through steric and electronic interactions between the ligand and the substrate.
Comparison with Similar Compounds
(1R,2R)-Cyclohexane-1,2-diamine
- Structure: Cyclohexane backbone with vicinal amino groups.
- CAS : 694-83-7; Molecular formula: C₆H₁₄N₂ .
- Applications : Key intermediate for oxaliplatin and chiral catalysts.
- Key Differences: Lacks the ethane bridge and cyclohexyl substituents of the target compound, reducing steric bulk. Higher synthetic versatility due to simpler structure, as seen in derivatives like (1R,2R)-N¹,N²-Bis(6-(tert-butyl)quinolin-8-yl)cyclohexane-1,2-diamine (L4) (85% yield).
(1R,2R)-1,2-Diphenylethane-1,2-diamine
- Structure : Ethane-1,2-diamine with phenyl substituents.
- CAS : 35132-20-8; Molecular formula: C₁₄H₁₆N₂ .
- Physical Properties : Melting point: 81–84°C , boiling point: 353.9°C , density: 1.106 g/cm³ .
- Key Differences: Phenyl groups introduce π-π interactions but reduce solubility in non-polar solvents compared to cyclohexyl groups. Used in enantioselective nickel catalysis but less effective in ionic molecular imprinting due to weaker steric effects.
(1R,2R)-1,2-Bis(4-methoxyphenyl)ethane-1,2-diamine
- Structure : Ethane-1,2-diamine with para-methoxyphenyl groups.
- Molecular Formula : C₁₆H₂₀N₂O₂ .
- Applications : Solid-phase chiral recognition and asymmetric synthesis.
- Key Differences: Methoxy groups enhance electronic donating effects, improving catalytic activity in redox reactions.
Comparative Data Table
Biological Activity
(1R,2R)-1,2-Dicyclohexylethane-1,2-diamine is a chiral diamine that has garnered attention for its potential biological activities and applications in asymmetric synthesis. This article reviews the compound's biological activity, focusing on its mechanisms, applications in medicinal chemistry, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by two cyclohexyl groups attached to a central ethane backbone with two amine functional groups. The structural formula is represented as:
This compound exhibits chirality due to the presence of stereogenic centers at the 1 and 2 positions of the ethane backbone.
The biological activity of this compound primarily involves its role as a ligand in various catalytic processes. It can coordinate with metal centers to facilitate enantioselective reactions. Additionally, it may interact with specific enzymes or receptors in biological systems, modulating their activity through binding interactions.
Interaction with Biological Targets
Research indicates that the compound can act as a chiral auxiliary in asymmetric synthesis, influencing the stereochemical outcomes of reactions involving biologically relevant substrates. Its ability to form stable complexes with metal catalysts enhances its utility in synthesizing enantiomerically pure compounds .
Applications in Medicinal Chemistry
This compound has been investigated for its potential therapeutic properties. Some notable applications include:
- Chiral Ligand in Catalysis : It is employed as a chiral ligand in various catalytic systems for asymmetric synthesis .
- Synthesis of Pharmaceuticals : The compound serves as a building block for synthesizing biologically active molecules, including pharmaceuticals targeting specific enzymes or receptors .
- Polymer Production : Its unique stereochemistry makes it valuable in producing polymers and materials with specific properties .
Research Findings and Case Studies
Several studies have demonstrated the effectiveness of this compound in catalyzing reactions with high selectivity and conversion rates.
| Study | Reaction Type | Conversion Rate | Enantiomeric Ratio |
|---|---|---|---|
| Asymmetric Synthesis | 100% | 87.5:12.5 | |
| Aldol Reaction | High Yield | 82–99% ee | |
| Mannich Reaction | Good Diastereoselectivity | 70:30 to 91:9 |
Notable Research Examples
- Catalytic Activity : A study reported that this compound-containing catalysts achieved full conversion in asymmetric synthesis reactions while maintaining high enantioselectivity .
- Synthesis of Chiral Compounds : The compound was utilized in a Mannich reaction that produced regioselective products with excellent diastereo- and enantioselectivities .
- Pharmaceutical Applications : Investigations into its role as a precursor for drug development highlighted its potential in creating compounds that target specific biological pathways .
Q & A
Q. What are the optimal synthesis and purification methods for (1R,2R)-1,2-dicyclohexylethane-1,2-diamine?
The compound is typically synthesized via chiral resolution or asymmetric catalysis. For example, a Pd-catalyzed allylic substitution reaction using this compound as a chiral ligand can yield enantiomerically pure products . Purification often involves column chromatography (silica gel, hexanes/EtOAc 4:1) to isolate the diastereomers, achieving >95% purity as confirmed by GC analysis . Critical parameters include solvent choice (e.g., anhydrous CH₂Cl₂), stoichiometric control of reagents like NEt(iPr)₂, and temperature modulation during crystallization to avoid racemization.
Q. How can researchers characterize the stereochemical and structural properties of this compound?
Key techniques include:
- Chiral HPLC : To determine enantiomeric excess (e.g., 99% ee reported in biphenyl derivatives) .
- X-ray crystallography : Confirms absolute configuration, as demonstrated in structurally analogous diamines .
- NMR spectroscopy : Distinct proton environments (e.g., NH₂ and cyclohexyl protons) resolve stereoisomers.
- Melting point analysis : A narrow range (67.5°C for the diphenyl analog) indicates purity .
- Polarimetry : Specific rotation values ([α]ᴅ) differentiate enantiomers .
Q. What are the critical safety and stability considerations for handling this diamine?
The compound is air-sensitive and hygroscopic, requiring storage under inert gas (N₂/Ar) at 2–8°C . It reacts with oxidizing agents and may decompose under prolonged light exposure. Personal protective equipment (gloves, goggles) is essential due to corrosive properties . Stability tests in solvents (e.g., DMF, THF) should precede catalytic applications to avoid side reactions.
Advanced Research Questions
Q. How does this compound enable enantioselective separations in molecularly imprinted polymers (MIPs)?
This diamine acts as a template in MIPs for chiral recognition. Ionic interactions between its amine groups and monomers (e.g., NOS) create selective cavities. For example, MIPs imprinted with this compound achieved an enantioselectivity factor (α) of 6.6 for (1S,2S)-1,2-diphenylethylene over its enantiomer, attributed to stronger ionic binding in the polymer matrix . Methodological optimization involves varying cross-linker ratios and monomer-template ratios to enhance selectivity.
Q. What mechanistic role does this diamine play in asymmetric organocatalysis?
In organocatalyzed cascade reactions (e.g., Michael addition/cyclization), the diamine’s rigid bicyclic structure stabilizes transition states via hydrogen bonding and steric effects. For instance, it achieved 85% yield and 90% ee in synthesizing bicyclic γ-butyrolactones, outperforming less rigid catalysts . Key parameters include solvent polarity (toluene preferred for low dielectric constant) and catalyst loading (5–10 mol%). Kinetic studies (e.g., Eyring plots) can elucidate entropy-driven enantiocontrol.
Q. How does solvent choice impact the stability and reactivity of this diamine in coordination chemistry?
Polar aprotic solvents (e.g., DMSO, DMF) enhance ligand-metal coordination but may promote decomposition at elevated temperatures. Stability studies under reflux (e.g., 80°C in THF) show <5% degradation over 24 hours . In Pd-catalyzed reactions, solvent effects on ligand dissociation constants (Kd) correlate with catalytic turnover numbers (TONs). Methanol/water mixtures are optimal for balancing solubility and ligand stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
